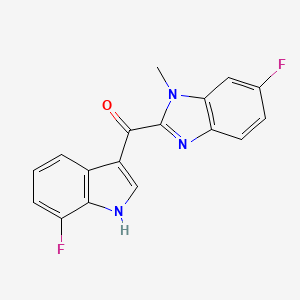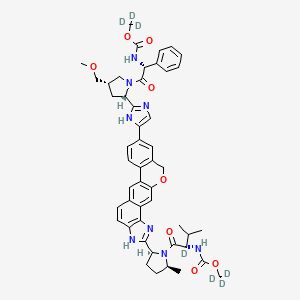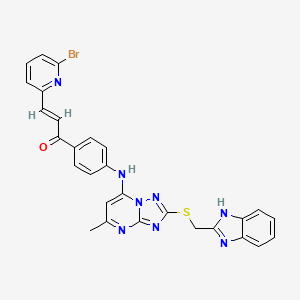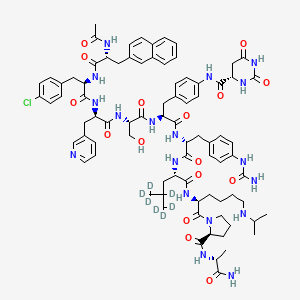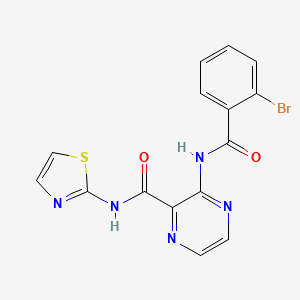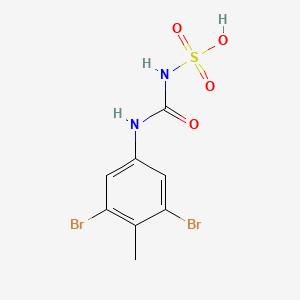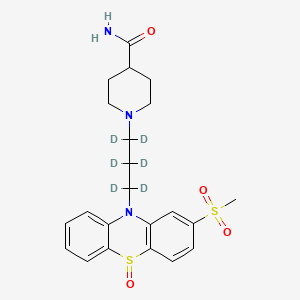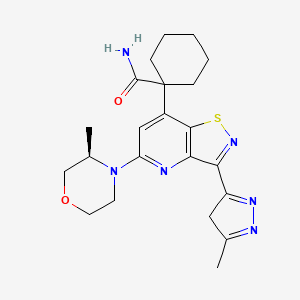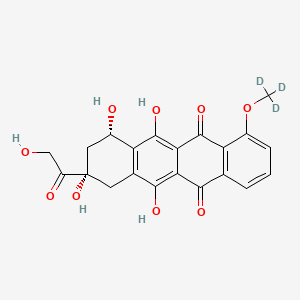
Vitamin D3 beta-D-glucuronide-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vitamin D3 beta-D-glucuronide-d7 is a labeled analog of Vitamin D3, also known as cholecalciferol. It is a biochemical compound used primarily in research settings. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, making it useful for various analytical and research purposes .
Métodos De Preparación
The synthesis of Vitamin D3 beta-D-glucuronide-d7 involves several steps, including the introduction of deuterium atoms into the Vitamin D3 molecule. The synthetic route typically starts with cholecalciferol, which undergoes glucuronidation to form the glucuronide conjugate. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the incorporation of deuterium atoms . Industrial production methods may vary, but they generally follow similar principles, ensuring the high purity and stability of the final product.
Análisis De Reacciones Químicas
Vitamin D3 beta-D-glucuronide-d7 can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the removal of specific functional groups .
Aplicaciones Científicas De Investigación
Vitamin D3 beta-D-glucuronide-d7 has a wide range of scientific research applications. In chemistry, it is used as a stable isotope-labeled compound for tracing and quantification studies. In biology and medicine, it serves as a tool for studying the metabolism and function of Vitamin D3, particularly in the context of bone health, immune function, and cardiovascular health . Additionally, it is used in the development of new therapeutic agents and in the investigation of the molecular mechanisms underlying various diseases .
Mecanismo De Acción
The mechanism of action of Vitamin D3 beta-D-glucuronide-d7 involves its interaction with the Vitamin D receptor (VDR). Upon binding to VDR, the compound modulates the expression of various genes involved in calcium and phosphate homeostasis, immune response, and cell proliferation. The molecular targets and pathways involved include the regulation of calcium absorption in the gut, modulation of immune cell activity, and influence on bone mineralization .
Comparación Con Compuestos Similares
Vitamin D3 beta-D-glucuronide-d7 is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for specific research applications. Similar compounds include Vitamin D3 (cholecalciferol), Vitamin D2 (ergocalciferol), and other glucuronide conjugates of Vitamin D3. Compared to these compounds, this compound offers advantages in terms of stability and traceability in analytical studies .
Propiedades
Fórmula molecular |
C33H52O7 |
|---|---|
Peso molecular |
567.8 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C33H52O7/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-33(25,26)5)12-13-23-18-24(14-11-20(23)3)39-32-29(36)27(34)28(35)30(40-32)31(37)38/h12-13,19,21,24-30,32,34-36H,3,6-11,14-18H2,1-2,4-5H3,(H,37,38)/b22-12+,23-13-/t21-,24+,25-,26+,27+,28+,29-,30+,32-,33-/m1/s1/i1D3,2D3,19D |
Clave InChI |
HSMHKPFJPOTDCW-PAPHHEQCSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C)C([2H])([2H])[2H] |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


